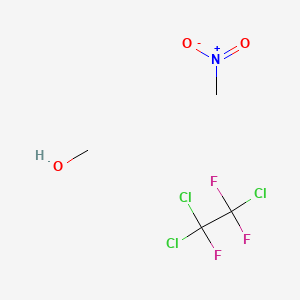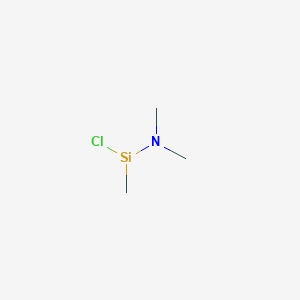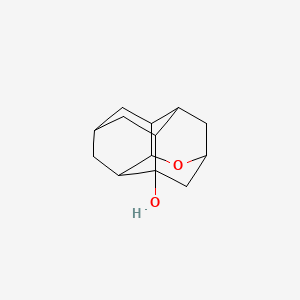
6-Hydroxy-3-oxadiamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3-oxadiamantane is a compound belonging to the class of heteroadamantanes, which are derivatives of adamantane Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives have been studied for various applications due to their stability and interesting chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-oxadiamantane typically involves the interaction of methyl 3-oxo-4-(phenylthio)butyrate with formaldehyde and ammonium acetate. This reaction yields 5-methoxycarbonyl-6-oxo-7-phenylthio-1,3-diazaadamantane, which is then converted into this compound by heating with skeletal nickel in isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Hydroxy-3-oxadiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
科学的研究の応用
6-Hydroxy-3-oxadiamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Its stability and unique structure make it useful in materials science and nanotechnology.
作用機序
The mechanism of action of 6-Hydroxy-3-oxadiamantane involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of molecular structures within cells .
類似化合物との比較
Similar Compounds
6-Hydroxy-5-methoxycarbonyl-1,3-diazaadamantane: This compound shares a similar adamantane core but has different functional groups.
6-Hydroxynicotine: Another compound with a hydroxyl group, but with a different core structure.
Uniqueness
6-Hydroxy-3-oxadiamantane is unique due to its specific arrangement of functional groups and its stability. This makes it particularly valuable for applications requiring robust and stable molecules.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-6-ol |
InChI |
InChI=1S/C13H18O2/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12,14H,1-5H2 |
InChIキー |
SQJAHAPRLKKDER-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
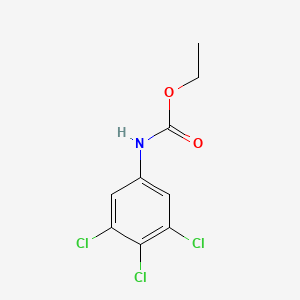
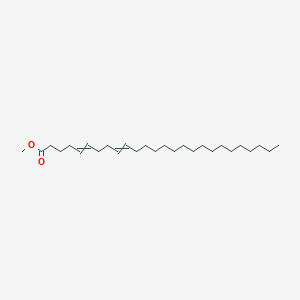
![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
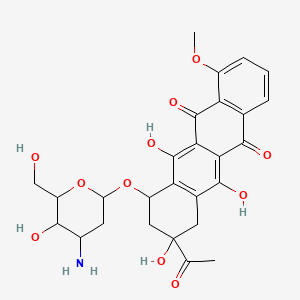
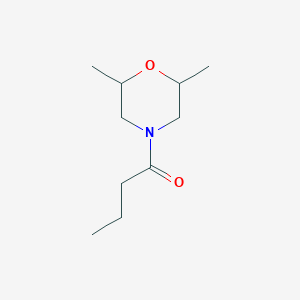
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
